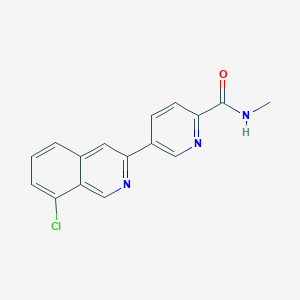

N-méthylpicolinamide de 5-(8-chloroisoquinoléin-3-yl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted isoquinoline ring and a picolinamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Applications De Recherche Scientifique

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary target of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide is the serine-threonine kinase CHK1 . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .

Mode of Action

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It binds to the active site of CHK1, thereby inhibiting its function .

Biochemical Pathways

Upon DNA damage, CHK1 is activated by the upstream kinases ataxia telangiectasia and Rad3-related (ATR), and to a lesser extent, ataxia telangiectasia mutated (ATM) . CHK1 is phosphorylated on residues S317 and S345 by ATR and undergoes autophosphorylation on S296 . The activated enzyme phosphorylates a range of substrates, including the cell division cycle 25 (CDC25) family of phosphatases that regulate cell cycle progression . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 .

Pharmacokinetics

It is noted that both chk1 potency and off-target human ether-a-go-go-related gene (herg) ion channel inhibition were dependent on lipophilicity and basicity in this series .

Result of Action

The inhibition of CHK1 by 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide results in the halting of the cell cycle at checkpoints in Synthesis (S) or Gap 2 (G2) phase . This provides an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .

Action Environment

It is worth noting that the cellular efficacy of the compounds in this series was driven by a single substituent vector directed away from the chk1 kinase active site .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide in laboratory settings .

Dosage Effects in Animal Models

The effects of different dosages of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide in animal models have not been studied .

Subcellular Localization

The subcellular localization of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide and its effects on activity or function have not been studied .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide typically involves the reaction of 8-chloroisoquinoline with N-methylpicolinamide under specific conditions. One common method includes the use of methyl 5-(8-chloroisoquinolin-3-yl)picolinate as an intermediate . The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced techniques such as microwave irradiation and inert atmosphere conditions can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, caesium carbonate, and tris-(dibenzylideneacetone)dipalladium . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoquinoline derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(8-Chloroisoquinolin-3-yl)amino-3-(1-(dimethylamino)propan-2-yl)oxy)pyrazine-2-carbonitrile: This compound shares a similar isoquinoline structure but has different substituents, leading to distinct chemical properties and applications.

8-Chloroisoquinolin-3-amine: This compound is a simpler analog with fewer functional groups, making it less versatile in certain applications.

Uniqueness

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Propriétés

IUPAC Name |

5-(8-chloroisoquinolin-3-yl)-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c1-18-16(21)14-6-5-11(8-19-14)15-7-10-3-2-4-13(17)12(10)9-20-15/h2-9H,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOBTVRYZZKWON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)C2=NC=C3C(=C2)C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2372609.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2372610.png)

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2372612.png)

![1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2372616.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2372617.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)

![1-[3-(2-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE](/img/structure/B2372621.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine](/img/structure/B2372625.png)

![Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2372629.png)

![6-(4-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile](/img/structure/B2372632.png)